1-(1-ethyl-1H-imidazol-2-yl)-4-[3-(trifluoromethyl)benzoyl]piperazine hydrochloride
Description
This compound is a piperazine derivative featuring a 1-ethyl-1H-imidazole moiety at the 1-position and a 3-(trifluoromethyl)benzoyl group at the 4-position of the piperazine ring. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O.ClH/c1-2-22-7-6-21-16(22)24-10-8-23(9-11-24)15(25)13-4-3-5-14(12-13)17(18,19)20;/h3-7,12H,2,8-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDMGJCEDVYSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-4-[3-(trifluoromethyl)benzoyl]piperazine hydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the ethyl-imidazole and trifluoromethyl-phenyl groups. Common reagents used in these reactions include ethyl imidazole, trifluoromethyl benzene, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-imidazol-2-yl)-4-[3-(trifluoromethyl)benzoyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with imidazole and piperazine structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents . The incorporation of trifluoromethyl groups may enhance these properties by increasing lipophilicity and biological activity.
Anticancer Properties
The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that derivatives of imidazole and piperazine can exhibit selective toxicity against cancer cells while sparing normal cells. This selectivity is crucial in cancer therapy to minimize side effects . For example, piperazine derivatives have been tested against colon and lung cancer cell lines, showing promising results in inhibiting cell proliferation .
Neuropharmacological Effects
The structural characteristics of 1-(1-ethyl-1H-imidazol-2-yl)-4-[3-(trifluoromethyl)benzoyl]piperazine hydrochloride suggest potential applications in neuropharmacology. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, indicating possible use as anxiolytics or antidepressants. The imidazole ring can interact with serotonin receptors, which are critical targets for mood disorders .
Drug Design and Development
The unique chemical structure of this compound makes it a valuable scaffold for drug design. Medicinal chemists can modify the piperazine and imidazole components to create a library of derivatives with enhanced pharmacological properties. Structure-activity relationship (SAR) studies are essential for optimizing these compounds for specific therapeutic targets .
Case Studies
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-4-[3-(trifluoromethyl)benzoyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and related analogs:
Key Observations :
- Substituent Position : The target’s meta-CF₃ benzoyl group (vs. para-CF₃ in ) may reduce dipole alignment but increase steric selectivity in receptor binding .
- Heterocyclic Moieties : The ethylimidazole in the target compound offers moderate lipophilicity compared to nitroimidazole (Compound 39, ), which is more polar and may hinder blood-brain barrier penetration .
- Salt Forms : Hydrochloride salts (target, Compound 39) improve aqueous solubility over free bases, critical for in vivo applications .
Biological Activity
1-(1-ethyl-1H-imidazol-2-yl)-4-[3-(trifluoromethyl)benzoyl]piperazine hydrochloride, a compound with significant potential in medicinal chemistry, has been synthesized and studied for its biological activities. This compound is notable for its structural components, including the imidazole and piperazine moieties, which are known for their diverse pharmacological properties.
The molecular formula of the compound is , with a molecular weight of approximately 388.8 g/mol. The structure features an imidazole ring and a piperazine ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20ClF3N4O |
| Molecular Weight | 388.8 g/mol |
| CAS Number | 1331339-75-3 |
Synthesis
The synthesis of this compound typically involves the Mannich reaction, a well-established method for creating biologically active derivatives. The reaction employs imidazole as a core structure and combines it with piperazine derivatives to yield the target molecule. This method has been recognized for its efficiency in producing compounds with a wide range of biological activities, including antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that derivatives of imidazole and piperazine exhibit substantial antimicrobial effects. In preliminary studies, the synthesized compound demonstrated promising activity against various bacterial strains, suggesting its potential as an antimicrobial agent . The structure-activity relationship (SAR) analysis highlights the importance of the trifluoromethyl group in enhancing antimicrobial potency.
Anticancer Potential
The compound's anticancer activity has been evaluated in vitro against several cancer cell lines. Studies show that it can induce apoptosis in cancer cells, likely due to its ability to interact with specific cellular pathways involved in cell survival and proliferation . The presence of both the imidazole and piperazine rings is thought to play a crucial role in this activity.
Antioxidant Properties
In addition to its antimicrobial and anticancer effects, the compound exhibits antioxidant properties. This is particularly relevant given the role of oxidative stress in various diseases, including cancer and neurodegenerative disorders. The antioxidant activity may be attributed to the electron-rich nature of the imidazole ring, which can scavenge free radicals effectively .
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Antimicrobial Study : A derivative similar to this compound was tested against multidrug-resistant bacteria. Results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a new therapeutic agent against resistant strains .
- Anticancer Study : In vitro testing on human cancer cell lines showed that compounds with similar structures could inhibit cell proliferation effectively. The mechanism was linked to cell cycle arrest and apoptosis induction .
- Oxidative Stress Mitigation : Another study focused on the antioxidant capabilities of related piperazine derivatives demonstrated their effectiveness in reducing oxidative stress markers in cellular models .
Q & A
Q. What are the standard synthetic routes for preparing piperazine derivatives with imidazole and trifluoromethylbenzoyl substituents?
Methodological Answer: The synthesis of such derivatives typically involves nucleophilic substitution and coupling reactions. For example:
- Step 1: React 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base to introduce an alkyne group .
- Step 2: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azidobenzene derivatives in a H₂O:DCM mixture, using CuSO₄·5H₂O and sodium ascorbate .
- Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate:hexane gradient).
Key Considerations:
Q. How are structural and purity characteristics validated for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Confirm substitution patterns (e.g., imidazole protons at δ 7.2–7.5 ppm, trifluoromethyl signals at δ 120–125 ppm in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HRESIMS): Validate molecular weight (e.g., observed [M+H]⁺ matching calculated values within 3 ppm error) .
- Elemental Analysis: Ensure C, H, N content aligns with theoretical values (e.g., ±0.4% deviation) .
Q. How do substituents on the imidazole and benzoyl groups influence biological activity?
Methodological Answer:
- Comparative SAR Studies: Synthesize analogs with varied substituents (e.g., methyl, nitro, or halogen groups) and evaluate against target proteins (e.g., tyrosine kinases or proteases) .
- Docking Simulations: Use software like AutoDock to predict binding affinities. For example, trifluoromethyl groups enhance hydrophobic interactions with enzyme active sites .
- Contradiction Analysis: If a nitro-substituted analog shows lower activity despite favorable docking, investigate metabolic stability (e.g., susceptibility to reductase enzymes) .
Q. How can contradictory results in cytotoxicity assays be resolved?
Methodological Answer:
- Control Experiments: Rule out impurities by repeating assays with HPLC-purified samples (>99% purity) .
- Mechanistic Studies: Use flow cytometry to differentiate apoptosis vs. necrosis (e.g., Annexin V/PI staining) .
- Solubility Adjustments: Test cytotoxicity in varying DMSO concentrations (e.g., ≤0.1% to avoid solvent toxicity) .
Case Example:
A study reported inconsistent IC₅₀ values (5 µM vs. 20 µM) for the same compound. Retesting under standardized conditions (24-h exposure, 10% FBS media) resolved variability .
Q. What computational strategies predict metabolic pathways for this compound?
Methodological Answer:
- In Silico Tools: Use SwissADME to identify likely Phase I oxidation sites (e.g., imidazole ring or piperazine nitrogen) .
- CYP450 Inhibition Assays: Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .
- Metabolite Identification: Employ LC-MS/MS to detect hydroxylated or dealkylated products in microsomal incubations .
Key Finding:
The ethyl group on the imidazole ring is a major site of oxidative metabolism, reducing bioavailability .
Safety and Handling
Q. What safety protocols are recommended for handling this hydrochloride salt?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Perform reactions in a fume hood due to potential HCl vapor release during synthesis .
- Spill Management: Neutralize acid residues with sodium bicarbonate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
